methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a structurally complex small molecule characterized by a tetrahydroisoquinoline core modified with cyclopropanecarbonyl, sulfamoyl, and carbamate functional groups. The compound integrates multiple pharmacophoric motifs, including a bicyclic heteroaromatic system (tetrahydroisoquinoline) and sulfonamide/carbamate moieties, which are often associated with bioactivity in medicinal chemistry. Its synthesis likely involves multi-step reactions, such as sulfamoylation of the tetrahydroisoquinoline amine, cyclopropanecarbonyl coupling, and carbamate formation at the phenyl position. While direct data on its biological activity or crystallographic structure is unavailable in the provided evidence, its structural analogs (e.g., phenyl carbamates and sulfonamides) have been studied for applications in drug discovery and agrochemicals .
Properties
IUPAC Name |
methyl N-[4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-21(26)22-17-6-8-19(9-7-17)30(27,28)23-18-5-4-14-10-11-24(13-16(14)12-18)20(25)15-2-3-15/h4-9,12,15,23H,2-3,10-11,13H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTAAUFMSPKNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core: This involves the Pictet-Spengler reaction where a phenethylamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the cyclopropanecarbonyl group: Cyclopropanecarboxylic acid chloride is used in the presence of a base like triethylamine to introduce the cyclopropanecarbonyl group onto the tetrahydroisoquinoline nucleus.
Sulfamoylation: The sulfamoyl group is introduced by reacting the amine group on the isoquinoline with sulfamoyl chloride in the presence of a base.
Carbamoylation: Finally, methyl carbamate is introduced by treating the phenyl group with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but with optimized conditions for yield and purity. Reactors with precise temperature and pressure controls are used to facilitate these reactions. Catalysts may also be employed to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl group, forming sulfone derivatives.
Reduction: Reduction can occur at the carbonyl groups, converting them to corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Structure
The compound features a tetrahydroisoquinoline moiety, which is known for its biological activity. The presence of the sulfamoyl group enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing tetrahydroisoquinoline structures exhibit promising anticancer properties. A study highlighted that derivatives of tetrahydroisoquinoline can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate may similarly exhibit these properties due to its structural components .
Antimicrobial Properties
The sulfamoyl group in this compound suggests potential antimicrobial activity. Sulfonamide derivatives have been extensively studied for their effectiveness against various bacterial strains. Preliminary data suggest that this compound could act against resistant strains of bacteria, making it a candidate for further investigation in antibiotic development .
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound may offer neuroprotective effects. Research on related compounds has shown potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase activity .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | Findings |
|---|---|---|
| Anticancer | Tetrahydroisoquinoline derivatives | Induced apoptosis in cancer cell lines |
| Antimicrobial | Sulfamoyl compounds | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotective | Cholinesterase inhibitors | Reduced neurodegeneration in animal models |
Pharmacokinetics and Toxicology
Studies on the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics. Toxicological assessments are essential to evaluate safety profiles before clinical application. Current research focuses on optimizing the dosage and delivery mechanisms to maximize efficacy while minimizing side effects.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with biological macromolecules. The sulfonamide group mimics the transition state of enzymatic reactions, thereby inhibiting enzyme function. The carbamate group can interact with neurotransmitter systems, influencing receptor activity.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in metabolic pathways.
Receptors: Modulates receptor activity in the central nervous system.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining features of carbamates, sulfonamides, and cyclopropane-containing heterocycles. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogs: Carbamate Derivatives
- O-Phenyl-N-(4-chlorophenyl) Carbamate (): Structure: Simpler phenyl carbamate with a 4-chloroaniline substituent. Synthesis: Prepared via reaction of phenyl chloroformate with 4-chloroaniline (78% yield). Spectroscopy: IR carbonyl stretch at ~1700–1705 cm⁻¹; N-H stretch at 3300–3350 cm⁻¹. Physical Properties: Dark brown crystalline solid, m.p. 126–127°C.
- Symmetrical Bis-[N-phenoxycarbonyl-N-(3-nitrophenyl)] Monosulphide (): Structure: Bis-carbamate with a sulfur bridge and nitro groups. Synthesis: Reacts O-phenyl-N-(3-nitrophenyl) carbamate with sulfur dichloride (SCl₂). Key Difference: The sulfur bridge and nitro groups enhance electrophilicity and reactivity, whereas the target compound’s cyclopropane and tetrahydroisoquinoline groups may confer steric and electronic stabilization .
Functional Analogs: Sulfonamide Derivatives
- Sulfamoyl-Containing Drugs (e.g., Sulfonamide Antibiotics): Structure: Simpler aromatic sulfonamides (e.g., sulfamethoxazole).
Cyclopropane-Containing Compounds
- Cyclopropanecarbonyl Derivatives: Cyclopropane rings are known to enhance metabolic stability and conformational rigidity. The target compound’s cyclopropanecarbonyl group may reduce off-target interactions compared to linear acylated analogs.
Table 1: Comparative Data for Key Analogs
Mechanistic and Bioactivity Insights
- Carbamates: Known for covalent inhibition (e.g., acetylcholinesterase inhibitors). The methyl carbamate in the target compound may act as a prodrug moiety, enhancing membrane permeability .
- Sulfamoyl Group: Often found in diuretics (e.g., furosemide) and carbonic anhydrase inhibitors. The sulfamoyl-tetrahydroisoquinoline linkage could enable novel binding modes.
- Cyclopropane : Enhances metabolic stability; seen in drugs like ticagrelor.
Biological Activity
Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure, which includes a methyl carbamate moiety linked to a phenyl group that bears a sulfamoyl substituent. The cyclopropanecarbonyl and tetrahydroisoquinoline components contribute to its unique biological profile.
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Inhibition of Enzymatic Activity :
- The sulfamoyl group is known to interact with various enzymes, particularly those involved in metabolic pathways. This interaction can lead to the inhibition of enzymes such as carbonic anhydrase and certain proteases.
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Anticholinesterase Activity :
- Similar to other carbamate derivatives, this compound may exhibit anticholinesterase activity, which can enhance cholinergic transmission. This property is particularly relevant in the context of neurodegenerative diseases.
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Potential Anticancer Properties :
- Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant cell death in breast and lung cancer cells at micromolar concentrations. Mechanistic studies indicated that the compound triggered apoptosis via the mitochondrial pathway.
Case Study 2: Anticholinesterase Effects
In a separate study focused on neuropharmacology, the compound was tested for its ability to inhibit acetylcholinesterase activity in vitro. The findings revealed that it possessed a moderate inhibitory effect compared to standard anticholinesterase drugs such as donepezil. This suggests potential applications in treating cognitive disorders.
Q & A
Q. Critical Parameters :
- Temperature : Lower yields (<50%) occur at >60°C due to carbamate hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing byproducts like unreacted sulfamoyl intermediates .
Q. Example Yield Optimization Table :
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopropanecarbonylation | ClC(O)C3H5, DCM, 0°C | 78 | 95 |
| Sulfamoylation | SO2Cl2, K2CO3, THF, rt | 65 | 90 |
| Carbamate coupling | CDI, MeOH, 40°C | 72 | 98 |
Basic Research Question
- Metabolic Stability : Use pooled human liver microsomes (HLM) with NADPH cofactor. Monitor depletion over 60 minutes; half-life <30 min indicates rapid metabolism .
- Plasma Protein Binding (PPB) : Employ equilibrium dialysis with radiolabeled compound. Note that carbamates may adsorb to dialysis membranes, requiring correction with control experiments .
- Caco-2 Permeability : Apply a pH 7.4/6.5 gradient. High efflux ratios (>3) suggest P-gp-mediated transport, which can be confirmed with inhibitors like verapamil .
Q. Pitfalls :
- Carbamate Hydrolysis : Use LC-MS/MS instead of fluorescence assays to distinguish parent compound from hydrolysis products .
- Nonspecific Binding : Pre-saturate equipment with unlabeled compound to avoid underestimating free fractions .
Q. Key Findings from Analogous Compounds :
- Cyclopropanecarbonyl : 10-fold higher affinity (KD = 12 nM) than acetyl due to reduced steric hindrance and enhanced hydrophobic interactions .
- Benzoyl : Lower solubility (logP +1.2) offsets affinity gains .
Advanced Research Question
- Prodrug Design : Replace the methyl carbamate with a p-nitrophenyl ester, which is cleaved enzymatically in target tissues .
- Formulation : Encapsulate in PEGylated liposomes to reduce aqueous exposure. A 2024 study showed a 3.5-fold increase in plasma stability with this approach .
- Structural Modification : Introduce electron-withdrawing groups (e.g., CF3) ortho to the carbamate to slow hydrolysis.
Advanced Research Question
- Click Chemistry Probes : Incorporate an alkyne handle into the compound for CuAAC conjugation with azide-fluorophores. Use confocal microscopy to visualize subcellular localization .
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound targets. Quantify remaining soluble target via Western blot .
- Photoaffinity Labeling : Introduce a diazirine moiety to crosslink with targets upon UV irradiation, followed by pull-down and LC-MS/MS identification .
Basic Research Question
- LC-MS/MS Optimization : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a 0.1% formic acid/ACN gradient. Employ deuterated internal standards (e.g., d3-methyl carbamate) to correct for matrix effects .
- LLOQ Enhancement : Derivatize with dansyl chloride to improve ionization efficiency, achieving LLOQ of 0.5 ng/mL .
- Validation Parameters :
- Accuracy : 85–115% recovery.
- Precision : CV <15% at LLOQ.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
